molecular formula C9H15I B6241948 1-tert-butyl-3-iodobicyclo[1.1.1]pentane CAS No. 197914-22-0

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

Cat. No. B6241948
CAS RN: 197914-22-0
M. Wt: 250.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-3-iodobicyclo[1.1.1]pentane, also known as Tibociclib, is a chemical compound that has gained significant interest in scientific research due to its potential as a selective CDK2 inhibitor. CDK2 is a protein that plays a crucial role in cell cycle regulation, and its inhibition has shown promise in cancer treatment. In

Mechanism of Action

1-tert-butyl-3-iodobicyclo[1.1.1]pentane works by selectively inhibiting the activity of CDK2, which is a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane prevents the progression of cells through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that 1-tert-butyl-3-iodobicyclo[1.1.1]pentane inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been shown to sensitize cancer cells to chemotherapy, leading to increased efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments, including its high selectivity for CDK2 and its ability to inhibit the growth of various cancer cell lines. However, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane also has some limitations, including its relatively low potency and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane. One potential direction is the optimization of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane's potency and selectivity for CDK2. Another direction is the investigation of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane's efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, the development of new drug delivery systems for 1-tert-butyl-3-iodobicyclo[1.1.1]pentane could potentially improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane is a chemical compound that has gained significant interest in scientific research due to its potential as a selective CDK2 inhibitor. 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has shown promising results in inhibiting the growth of various cancer cell lines, inducing cell cycle arrest and apoptosis, and sensitizing cancer cells to chemotherapy. While 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments, there are also some limitations. However, with further research and development, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has the potential to become an effective cancer treatment.

Synthesis Methods

The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane involves the reaction between 1-tert-butyl-3-iodocyclobutane and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The reaction yields 1-tert-butyl-3-lithiocyclobutane, which is then reacted with 1,3-dibromopropane to obtain 1-tert-butyl-3-iodobicyclo[1.1.1]pentane.

Scientific Research Applications

1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been extensively studied for its potential as a selective CDK2 inhibitor. In vitro studies have shown that 1-tert-butyl-3-iodobicyclo[1.1.1]pentane inhibits CDK2 activity with an IC50 value of 0.008 μM. Moreover, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane can be achieved through a multistep reaction pathway involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopropane", "tert-Butyl chloride", "Sodium iodide", "Sodium bicarbonate", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclopropane is reacted with tert-butyl chloride in the presence of sodium iodide to form 1-tert-butylcyclopropane.", "Step 2: 1-tert-butylcyclopropane is treated with sodium bicarbonate and iodine to form 1-tert-butyl-3-iodocyclopropane.", "Step 3: 1-tert-butyl-3-iodocyclopropane is reacted with acetone in the presence of hydrochloric acid to form 1-tert-butyl-3-iodobutan-2-one.", "Step 4: 1-tert-butyl-3-iodobutan-2-one is reduced with sodium borohydride to form 1-tert-butyl-3-iodobutane.", "Step 5: 1-tert-butyl-3-iodobutane is reacted with sodium hydroxide to form 1-tert-butyl-3-iodobicyclo[1.1.1]pentane." ] }

CAS RN

197914-22-0

Product Name

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

Molecular Formula

C9H15I

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.